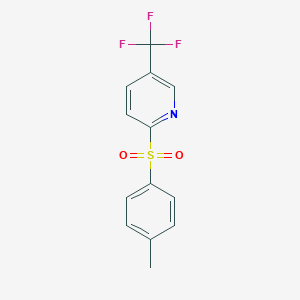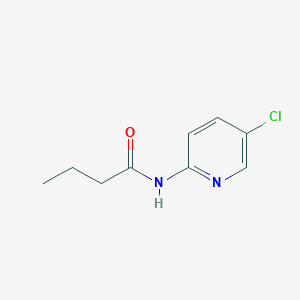![molecular formula C7H13NO4 B274624 [2-Oxo-2-(propylamino)ethoxy]acetic acid](/img/structure/B274624.png)
[2-Oxo-2-(propylamino)ethoxy]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-Oxo-2-(propylamino)ethoxy]acetic acid, commonly known as KPE, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and industry. KPE is a derivative of glycine and is structurally similar to the neurotransmitter gamma-aminobutyric acid (GABA).
作用機序
The mechanism of action of KPE is not fully understood, but it is thought to involve the modulation of [2-Oxo-2-(propylamino)ethoxy]acetic acidergic neurotransmission. KPE has been shown to bind to the [2-Oxo-2-(propylamino)ethoxy]acetic acid receptor and to increase the release of this compound, which leads to the inhibition of neuronal activity. KPE has also been shown to have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective properties.
Biochemical and Physiological Effects:
KPE has been shown to have a variety of biochemical and physiological effects. In animal studies, KPE has been shown to increase the levels of this compound in the brain and to decrease the levels of glutamate, which is an excitatory neurotransmitter. KPE has also been shown to have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective properties. In addition, KPE has been shown to have anticonvulsant, antinociceptive, and anxiolytic effects.
実験室実験の利点と制限
One advantage of using KPE in lab experiments is its potential as a natural compound with low toxicity. KPE has also been shown to have a variety of effects, which makes it useful for studying different aspects of neurobiology. However, one limitation of using KPE in lab experiments is its complex synthesis process, which may make it difficult to obtain in large quantities. In addition, the mechanism of action of KPE is not fully understood, which may make it challenging to interpret experimental results.
将来の方向性
There are several future directions for research on KPE. One direction is to further investigate its potential applications in medicine, particularly in the treatment of neurodegenerative disorders. Another direction is to explore its potential as a plant growth regulator and as a natural herbicide. In addition, further research is needed to fully understand the mechanism of action of KPE and to identify potential targets for its use in various fields. Finally, more research is needed to optimize the synthesis process of KPE and to develop more efficient methods for obtaining it in large quantities.
合成法
KPE can be synthesized through a multistep process involving the reaction of glycine with chloroacetic acid, followed by the reaction of the resulting compound with 1-bromo-3-chloropropane. The final step involves the reaction of the resulting compound with sodium hydroxide, which leads to the formation of KPE. The synthesis of KPE is a complex process that requires careful attention to detail and precise measurements.
科学的研究の応用
KPE has been the subject of numerous scientific studies due to its potential applications in various fields. In medicine, KPE has been shown to have anticonvulsant, antinociceptive, and anxiolytic effects. It has also been shown to have potential applications in the treatment of Alzheimer's disease and other neurodegenerative disorders. In agriculture, KPE has been shown to have potential as a plant growth regulator and as a natural herbicide. In industry, KPE has been shown to have potential applications in the production of biodegradable plastics.
特性
分子式 |
C7H13NO4 |
|---|---|
分子量 |
175.18 g/mol |
IUPAC名 |
2-[2-oxo-2-(propylamino)ethoxy]acetic acid |
InChI |
InChI=1S/C7H13NO4/c1-2-3-8-6(9)4-12-5-7(10)11/h2-5H2,1H3,(H,8,9)(H,10,11) |
InChIキー |
FHUZUGQGBQSPCF-UHFFFAOYSA-N |
SMILES |
CCCNC(=O)COCC(=O)O |
正規SMILES |
CCCNC(=O)COCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[3-[2-(5-chlorothiophen-2-yl)-2-oxoethyl]sulfanyl-4-prop-2-enyl-1H-1,2,4-triazol-5-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B274546.png)
![1-[4-(2,2-Dichlorocyclopropyl)phenyl]-2-[(4-methylphenyl)sulfonyl]ethanone](/img/structure/B274549.png)
![N-(5-methyl-1,2-oxazol-3-yl)-2-{[5-phenyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B274553.png)
![2-[(5-amino-4H-1,2,4-triazol-3-yl)sulfanyl]-1-[4-(2,2-dichlorocyclopropyl)phenyl]ethanone](/img/structure/B274562.png)

![Ethyl 3-[(4-methylphenyl)sulfonyl]quinoxaline-2-carboxylate](/img/structure/B274565.png)
![4-[3-[2-(3-hydroxy-1-benzothiophen-2-yl)-2-oxoethyl]sulfanyl-4-methyl-1H-1,2,4-triazol-5-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B274580.png)
![2-{[1-(4-chlorophenyl)-1H-tetraazol-5-yl]sulfanyl}-N,N-diethylacetamide](/img/structure/B274581.png)
![N-(3-chloro-4-fluorophenyl)-2-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B274583.png)
![Bicyclo[7.1.0]decan-2-one semicarbazone](/img/structure/B274594.png)
![2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-naphthalen-2-ylacetamide](/img/structure/B274595.png)
![4-chloro-3-[(ethoxyacetyl)amino]-N-(4-fluorophenyl)benzamide](/img/structure/B274597.png)

![7-Tert-butyl-2-(furan-2-yl)-1,2,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4-ol](/img/structure/B274608.png)